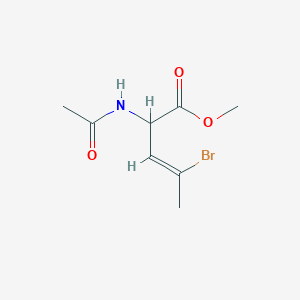
(2R)-4-methylpent-4-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-methylpent-4-en-2-ol is an organic compound with the molecular formula C6H12O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-methylpent-4-en-2-ol can be achieved through several methods. One common approach involves the reduction of (2R)-4-methylpent-4-en-2-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient and selective production of the desired enantiomer. The choice of catalyst and reaction conditions, such as pressure and temperature, are crucial to achieving high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-methylpent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2R)-4-methylpent-4-en-2-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of (2R)-4-methylpentane-2-ol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF at low temperatures.
Substitution: TsCl in pyridine at room temperature.
Major Products Formed
Oxidation: (2R)-4-methylpent-4-en-2-one.
Reduction: (2R)-4-methylpentane-2-ol.
Substitution: Tosylated derivative of this compound.
Scientific Research Applications
(2R)-4-methylpent-4-en-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
Mechanism of Action
The mechanism by which (2R)-4-methylpent-4-en-2-ol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other biologically active compounds. The pathways involved often include oxidation-reduction reactions and substitution processes that modify the compound’s structure and function.
Comparison with Similar Compounds
Similar Compounds
- (2S)-4-methylpent-4-en-2-ol
- (2R)-4-methylpent-4-en-2-one
- (2R)-4-methylpentane-2-ol
Uniqueness
(2R)-4-methylpent-4-en-2-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its enantiomer (2S)-4-methylpent-4-en-2-ol. This uniqueness is crucial in applications where chiral purity and specific interactions with biological targets are required.
Properties
Molecular Formula |
C6H12O |
|---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(2R)-4-methylpent-4-en-2-ol |
InChI |
InChI=1S/C6H12O/c1-5(2)4-6(3)7/h6-7H,1,4H2,2-3H3/t6-/m1/s1 |
InChI Key |
KPHPTSMXBAVNPX-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CC(=C)C)O |
Canonical SMILES |
CC(CC(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


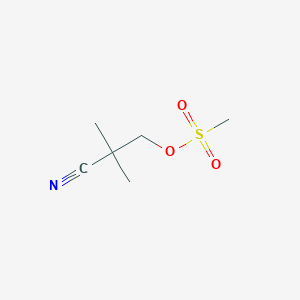
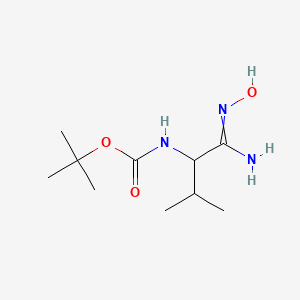
![N-[4-(N-hydroxy-C-methylcarbonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11721818.png)

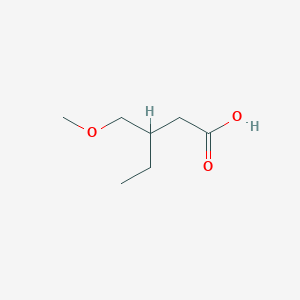
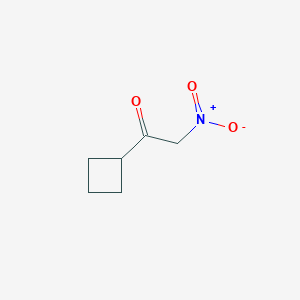
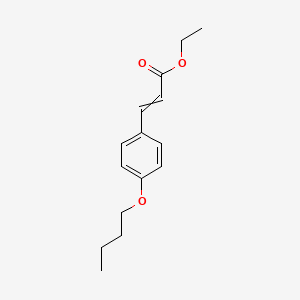
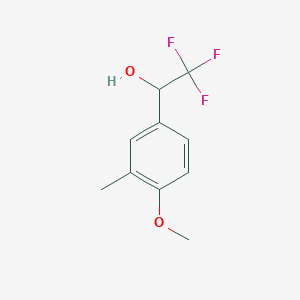

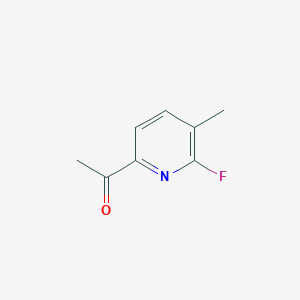
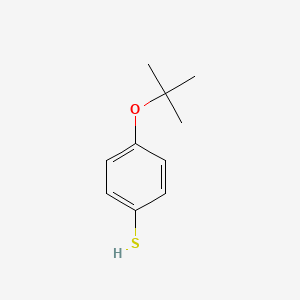
![Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B11721867.png)

